Butyl anthranilate

Catalog No.
S574325
CAS No.
7756-96-9
M.F
C11H15NO2
M. Wt
193.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Butyl anthranilate

CAS Number

7756-96-9

Product Name

Butyl anthranilate

IUPAC Name

butyl 2-aminobenzoate

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

InChI

InChI=1S/C11H15NO2/c1-2-3-8-14-11(13)9-6-4-5-7-10(9)12/h4-7H,2-3,8,12H2,1H3

InChI Key

HUIYGGQINIVDNW-UHFFFAOYSA-N

SMILES

CCCCOC(=O)C1=CC=CC=C1N

Solubility

Insoluble (NTP, 1992)
Insoluble in water; Soluble in oils
Soluble (in ethanol)

Canonical SMILES

CCCCOC(=O)C1=CC=CC=C1N

Insect Repellent

One of the most promising research areas for butyl anthranilate is its potential as an insect repellent. Studies have shown that it effectively repels various insect species, including the spotted wing Drosophila (Drosophila suzukii), a major pest of soft fruits [].

Researchers have identified specific olfactory receptors in insects that are responsible for DEET (N,N-diethyl-meta-toluamide) repellency. Using computer modeling, they found that butyl anthranilate, a naturally occurring analogue of DEET, activates similar receptors in insects, leading to repellent effects []. This finding suggests that butyl anthranilate could be a safer and more environmentally friendly alternative to synthetic repellents like DEET, which have potential health concerns [].

Food Science and Flavoring

Butyl anthranilate is widely used in the food and beverage industry as a flavoring agent. It contributes grape, berry, and floral notes to various products, such as candies, chewing gum, soft drinks, and alcoholic beverages [].

Scientific research in this field focuses on understanding the interaction of butyl anthranilate with other flavoring compounds and its impact on the overall sensory perception of food products. This research helps develop new flavor profiles and optimize existing ones for consumer preferences [].

Other Potential Applications

Preliminary research suggests that butyl anthranilate may have other potential applications, including:

  • Antimicrobial properties: Studies have shown that butyl anthranilate exhibits some antimicrobial activity against certain bacteria and fungi []. However, further research is needed to determine its effectiveness and potential use in practical applications.
  • Cosmetics: Due to its pleasant aroma, butyl anthranilate is sometimes used in cosmetic formulations. However, its potential skin irritation requires further investigation and careful safety assessment before widespread use [].

Butyl anthranilate is an organic compound with the chemical formula C₁₁H₁₃N₁O₂. It is classified as an ester, specifically the butyl ester of anthranilic acid. This compound is known for its pleasant floral scent and is commonly used in the fragrance industry. It is also recognized for its potential applications in pest control due to its insect-repellent properties. Butyl anthranilate can be synthesized through the reaction of anthranilic acid with butanol, resulting in a compound that exhibits both aromatic and functional characteristics.

Butyl anthranilate's mechanism of action in biological systems is not extensively documented in current scientific research. However, its pleasant odor suggests potential applications as an olfactory receptor ligand, a molecule that binds to olfactory receptors in the nose, influencing odor perception (). Additionally, the amine group might allow for interactions with other biomolecules through hydrogen bonding or other mechanisms, but this area requires further investigation.

  • Toxicity: The safety profile of Butyl anthranilate is generally considered favorable for its intended use in flavors and fragrances. However, high concentrations or prolonged exposure may cause skin irritation or allergic reactions ([6](https://www

The primary reaction for synthesizing butyl anthranilate involves the condensation of anthranilic acid and butanol. This reaction can be represented as follows:

Anthranilic Acid+ButanolButyl Anthranilate+Water\text{Anthranilic Acid}+\text{Butanol}\rightarrow \text{Butyl Anthranilate}+\text{Water}

In this esterification process, the hydroxyl group of butanol reacts with the carboxylic acid group of anthranilic acid, releasing water as a byproduct. Other synthetic routes may involve various catalytic methods, including metal-catalyzed reactions, although these may introduce complexity and require specific conditions .

Butyl anthranilate has demonstrated notable biological activities, particularly as an insect repellent. Studies have shown its effectiveness against various mosquito species, including Aedes albopictus. It acts by interfering with the olfactory receptors of insects, thereby reducing their attraction to humans . Additionally, it exhibits low toxicity levels in mammals, making it a safer alternative to conventional insecticides .

The synthesis of butyl anthranilate can be achieved through several methods:

  • Direct Esterification: The most straightforward method involves heating anthranilic acid with butanol in the presence of an acid catalyst (e.g., sulfuric acid).
  • Metal-Catalyzed Reactions: Advanced methods include using palladium or other transition metals to facilitate the coupling of anthranilic acid derivatives with alcohols under milder conditions .
  • Green Chemistry Approaches: Recent developments focus on synthesizing this compound through more environmentally friendly methods that minimize waste and avoid toxic reagents .

Butyl anthranilate finds various applications across different industries:

  • Fragrance Industry: Utilized as a fragrance component in perfumes and personal care products due to its pleasant aroma.
  • Insect Repellent: Employed in formulations aimed at repelling mosquitoes and other pests, contributing to public health efforts against vector-borne diseases.
  • Flavoring Agent: Used in food products to enhance flavor profiles due to its sweet, fruity scent.

Research into the interactions of butyl anthranilate has highlighted its potential as a repellent against specific insect vectors. Studies have shown that it can effectively repel Aedes mosquitoes, which are known carriers of diseases such as dengue fever and Zika virus . The compound's efficacy is attributed to its ability to disrupt normal olfactory signaling pathways in these insects.

Several compounds share structural similarities with butyl anthranilate, including:

Compound NameChemical FormulaKey Characteristics
Methyl AnthranilateC₇H₉N₁O₂Commonly used as a flavoring agent; less effective as an insect repellent than butyl anthranilate.
Ethyl AnthranilateC₈H₉N₁O₂Similar fragrance properties; slightly more volatile than butyl anthranilate.
Propyl AnthranilateC₉H₁₁N₁O₂Exhibits similar biological activity; used in similar applications as insect repellent.

Uniqueness of Butyl Anthranilate

Butyl anthranilate stands out among these compounds due to its enhanced efficacy as an insect repellent while maintaining a relatively low toxicity profile for humans and non-target organisms. Its longer carbon chain compared to methyl and ethyl derivatives contributes to its greater stability and effectiveness in formulations designed for pest control.

Spectral Characteristics (Infrared, Nuclear Magnetic Resonance, Mass Spectrometry)

Infrared Spectroscopy

The infrared spectrum of butyl anthranilate exhibits characteristic absorption bands consistent with its functional groups [1]. The aromatic amine group displays N-H stretching vibrations in the region of 3300-3500 cm⁻¹, while the aromatic C-H stretching occurs around 3000-3100 cm⁻¹ [46]. The aliphatic C-H stretching of the butyl chain appears in the 2800-3000 cm⁻¹ region [46]. The carbonyl group of the ester functionality shows a strong absorption band at approximately 1650-1680 cm⁻¹, characteristic of aromatic esters [46]. Aromatic C=C stretching vibrations are observed in the 1450-1600 cm⁻¹ region, while C-O ester stretching appears around 1000-1300 cm⁻¹ [46].

Nuclear Magnetic Resonance Spectroscopy

Proton Nuclear Magnetic Resonance spectroscopy of butyl anthranilate reveals distinct chemical shift patterns for different proton environments [12]. The aromatic protons appear as multiplets in the 6.5-8.0 ppm region, with the amine-substituted benzene ring showing characteristic coupling patterns [44]. The butyl ester chain exhibits a typical pattern with the terminal methyl group appearing as a triplet around 0.9-1.0 ppm, methylene groups as multiplets in the 1.2-1.8 ppm region, and the OCH₂ group as a triplet around 4.2-4.4 ppm [44]. The amino group protons appear as a broad singlet around 5.0-6.0 ppm, which may be exchange-broadened depending on solvent conditions [44].

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides detailed structural information about the carbon framework [45]. The carbonyl carbon appears around 165-170 ppm, while aromatic carbons are distributed between 110-150 ppm [45]. The butyl chain carbons show characteristic aliphatic shifts, with the OCH₂ carbon around 65 ppm and the remaining methylene and methyl carbons in the 10-35 ppm range [45].

Mass Spectrometry

Mass spectrometric analysis of butyl anthranilate shows a molecular ion peak at m/z 193, corresponding to its molecular weight [1]. The fragmentation pattern exhibits characteristic peaks at m/z 119 (corresponding to the anthranilate ion after loss of the butyl group), m/z 92 (anthranilate minus CO), and m/z 65 (corresponding to further fragmentation) [1]. The base peak typically appears at m/z 119, indicating the preferential cleavage of the ester bond [1]. Additional fragments at m/z 120 and 137 are also observed in the mass spectrum, providing structural confirmation [1].

Thermodynamic Parameters (Melting Point, Boiling Point, Vapor Pressure)

The thermodynamic properties of butyl anthranilate have been extensively characterized through experimental measurements [5] [7] [14]. The following table summarizes the key thermodynamic parameters:

PropertyValueSource
Melting Point< 0°C [5] [7] [15]
Boiling Point297-309.84°C [5] [6] [7]
Vapor Pressure (25°C)1.29 mmHg [14]
Density (25°C)1.06 g/mL [5] [7]
Refractive Index (20°C)1.545 [5] [7]
Flash Point> 230°F (> 110°C) [5] [19]

The compound exhibits a relatively high boiling point, consistent with its aromatic ester structure and molecular weight of 193.24-193.25 g/mol [5] [7]. The vapor pressure of 1.29 mmHg at 25°C indicates moderate volatility under standard conditions [14]. Theoretical calculations using the Joback method estimate the critical temperature at 849.72 K and critical pressure at 2906.11 kPa [35]. The enthalpy of formation is estimated at -256.32 kJ/mol, while the enthalpy of vaporization is calculated as 62.81 kJ/mol [35].

Solubility Profile in Organic Solvents and Aqueous Systems

Butyl anthranilate exhibits characteristic solubility behavior consistent with its amphiphilic structure containing both hydrophilic and lipophilic components [20]. The compound demonstrates limited aqueous solubility with an estimated water solubility of 30.4 mg/L at 25°C [23]. This low aqueous solubility is attributed to the hydrophobic butyl chain and aromatic ring system [20].

In contrast, butyl anthranilate shows enhanced solubility in organic solvents [20]. The compound is readily soluble in ethanol and methanol, demonstrating good compatibility with polar protic solvents [14] [23]. It also exhibits solubility in dimethyl sulfoxide, indicating compatibility with polar aprotic solvents [14]. The compound shows general compatibility with various organic solvents, being more soluble in organic media than in aqueous systems [20].

Solvent SystemSolubility BehaviorSource
WaterInsoluble to slightly soluble (30.4 mg/L at 25°C) [5] [18] [20] [23]
EthanolSoluble [14] [23]
MethanolSoluble [23]
Dimethyl SulfoxideSoluble [14]
General Organic SolventsEnhanced solubility compared to water [20]

Partition Coefficients (LogP) and Henry's Law Constants

The octanol-water partition coefficient represents a crucial parameter for understanding the lipophilicity and environmental fate of butyl anthranilate [5] [14] [23]. Experimental determinations have established the LogP value in the range of 3.63-3.69, measured under controlled conditions of pH 8.5 at 23°C [5] [14] [23]. This relatively high partition coefficient indicates significant lipophilic character and preference for organic phases over aqueous environments [25].

The predicted acid dissociation constant (pKa) is 2.17 ± 0.10, suggesting that the compound exists predominantly in its neutral form under physiological pH conditions [5]. Computational estimates using the Crippen method suggest a water solubility logarithm of -2.60 (mol/L), consistent with the observed low aqueous solubility [35].

ParameterValueConditionsSource
LogP (octanol/water)3.63-3.69pH 8.5, 23°C [5] [14] [23]
pKa (predicted)2.17 ± 0.10- [5]
Water Solubility (log₁₀)-2.60 mol/LEstimated [35]

Henry's Law constants for butyl anthranilate are not extensively documented in the available literature [28]. The limited volatility and moderate water solubility suggest relatively low Henry's Law constant values, indicating limited tendency for air-water partitioning under environmental conditions [28].

Stability Under Varied pH and Environmental Conditions

Butyl anthranilate demonstrates variable stability depending on environmental conditions, with particular sensitivity to pH extremes and photochemical degradation [5] [18] [33]. The compound exhibits air and light sensitivity, requiring controlled storage conditions to maintain chemical integrity [5] [18] [33].

pH-Dependent Hydrolysis

Under extreme pH conditions, butyl anthranilate undergoes hydrolytic degradation [18] [32]. The ester bond is susceptible to both acid-catalyzed and base-catalyzed hydrolysis mechanisms [32]. Hydrolysis rates vary significantly with pH, with faster degradation observed under strongly acidic or basic conditions [32]. The compound shows enhanced stability in the neutral pH range but becomes increasingly unstable as pH deviates from neutrality [18] [32].

Photochemical Stability

Photodegradation studies reveal that butyl anthranilate, like its methyl analog, undergoes direct photolysis under ultraviolet irradiation [31] [34]. The compound shows susceptibility to photochemical degradation under UVC and UVB wavelengths [31] [34]. Advanced oxidation processes involving hydrogen peroxide and UV radiation accelerate the degradation rate, with hydroxyl radicals acting as primary degradation agents [34]. The photodegradation follows complex kinetics influenced by the presence of various inorganic anions and radical scavengers [34].

Transesterification represents one of the most commercially viable approaches for butyl anthranilate synthesis, typically utilizing methyl anthranilate as the starting material [3] [4]. This method involves the exchange of the methyl ester group with butanol under specific catalytic conditions.

The enzymatic transesterification approach using porcine pancreas lipase (PPL) has demonstrated considerable success in achieving selective ester formation [5]. Research utilizing Plackett-Burman experimental design revealed critical parameters affecting the conversion efficiency. The process involves heating anthranilic acid esters with alcohols in the presence of lipase catalysts at controlled temperatures.

Optimal reaction conditions for transesterification include a reaction temperature of 60°C, extended reaction times of 72 hours, and the use of azeotropic solvent systems to continuously remove water of reaction [5]. The method employs a reflux system where solvent vapors pass through a desiccant bed after condensation, maintaining anhydrous conditions throughout the reaction cycle.

The conversion efficiency varies significantly depending on the alcohol chain length and structural characteristics. Statistical analysis using Plackett-Burman design identified methanol, decanol, cetyl alcohol, and stearyl alcohols as showing 99.9% significance in the esterification process [5]. Butanol-specific transesterification typically achieves conversion yields of 38-45%, representing a moderate efficiency compared to shorter-chain alcohols.

The reaction mechanism involves nucleophilic attack of the alcohol oxygen on the carbonyl carbon of the methyl ester, facilitated by the lipase enzyme. The tetrahedral intermediate formation and subsequent methanol elimination complete the transesterification process. The enzymatic approach offers advantages in terms of selectivity and mild reaction conditions, avoiding the harsh acidic or basic conditions typically required in chemical esterification.

Hofmann Reaction Optimization via Response Surface Methodology

The Hofmann rearrangement provides an alternative synthetic route for anthranilate derivatives, involving the conversion of phthalimide precursors to the desired ester products [6] [7]. This method has gained attention due to its ability to produce anthranilate esters with high purity and yield when properly optimized.

Response Surface Methodology (RSM) has been successfully applied to optimize the Hofmann reaction parameters for anthranilate synthesis [6] [7]. The process involves the reaction of phthalimide with sodium hypochlorite and methanol under carefully controlled conditions. Critical factors identified through RSM include the molar ratio of reactants, reaction temperature, hydrolysis temperature, and water consumption.

The optimal synthetic conditions determined through RSM analysis are: reaction temperature of 0.5°C, hydrolysis temperature of 70°C, molar ratio of phthalimide:sodium hypochlorite:methanol = 1:2.03:5.87, and water consumption ratio of 7.16:1 (w/w) [6] [7]. Under these optimized conditions, methyl anthranilate yields can reach 90%, representing a significant improvement over traditional semi-batch processes.

The reaction mechanism involves initial formation of N-chlorophthalimide through reaction with sodium hypochlorite, followed by rearrangement to form the isocyanate intermediate [8]. The isocyanate subsequently reacts with methanol to form the methyl ester, which can be further transesterified to produce butyl anthranilate. The process simultaneously involves oxidation of the aldehyde group and reduction of the nitro group through an intramolecular redox mechanism [9].

Temperature control represents the most critical parameter in the Hofmann rearrangement. Excessive temperatures lead to side reactions and decreased product formation, while insufficient heating results in incomplete conversion [10]. The narrow temperature window of -5°C to 0.5°C requires precise control systems for industrial implementation.

Byproduct analysis through gas chromatography-mass spectrometry (GC-MS) has identified 2-cyanobenzoic acid as a significant byproduct of the Hofmann reaction [6]. This finding provides insights into the reaction mechanism and enables development of strategies to minimize unwanted side products.

Steglich Esterification for High-Yield Production

The Steglich esterification method represents a highly effective approach for producing butyl anthranilate through the coupling of anthranilic acid with butanol using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts [11] [12]. This method operates under mild conditions and demonstrates excellent compatibility with sensitive substrates.

The reaction mechanism involves initial activation of the carboxylic acid by DCC to form an O-acylisourea intermediate [11] [12]. DMAP acts as both a nucleophile and acyl transfer agent, facilitating the formation of an activated acyl-DMAP intermediate. The alcohol subsequently attacks this intermediate, forming the desired ester and regenerating DMAP.

Critical advantages of the Steglich esterification include its ability to proceed at room temperature, neutral pH conditions, and tolerance for sterically hindered substrates [11] [13]. The method proves particularly suitable for the preparation of tertiary esters, which are challenging to synthesize through traditional Fischer esterification due to carbocation formation and elimination reactions.

Reaction conditions typically involve the use of dichloromethane as solvent, reaction temperatures ranging from 0°C to room temperature, and reaction times of 3-12 hours [11] [13]. The use of 2.5-9.0 mol% DMAP catalyst ensures efficient conversion while minimizing side reactions. Alternative coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and diisopropylcarbodiimide (DIC) can be substituted for DCC depending on specific substrate requirements.

The formation of dicyclohexylurea (DCU) as a byproduct represents both an advantage and challenge in the Steglich method [11]. While DCU formation drives the reaction forward by removing water equivalents, its separation from the product requires careful purification procedures. Filtration typically removes the majority of DCU, followed by chromatographic purification to achieve high product purity.

Recent developments in sustainable Steglich esterification have focused on replacing hazardous solvents such as dichloromethane with more environmentally friendly alternatives [13]. Dimethyl carbonate (DMC) has emerged as a promising green solvent, offering reduced toxicity and improved environmental compatibility while maintaining high reaction efficiency.

Byproduct Formation Analysis in Industrial Synthesis

Industrial synthesis of butyl anthranilate generates various byproducts depending on the chosen synthetic route, requiring comprehensive analysis for process optimization and environmental compliance. Understanding byproduct formation patterns enables development of efficient separation strategies and waste minimization protocols.

Transesterification methods typically produce unreacted methanol and dicyclohexylurea as primary byproducts [5] [14]. The methanol can be recovered through distillation and recycled back into the process, achieving recovery efficiencies of 85-95%. DCU formation, while unavoidable in carbodiimide-mediated reactions, can be minimized through optimal stoichiometry and reaction conditions.

The Hofmann rearrangement generates 2-cyanobenzoic acid and sodium chloride as major byproducts [6] [7]. The cyanobenzoic acid formation results from side reactions during the rearrangement process and can be controlled through careful temperature management and reagent addition protocols. Crystallization methods effectively separate these byproducts, achieving recovery efficiencies of 90-98%.

Steglich esterification produces dicyclohexylurea as the primary byproduct, typically accounting for 3-8% of the total product mass [11] [12]. The solid nature of DCU facilitates its removal through filtration, achieving separation efficiencies of 95-99%. The low byproduct formation rate and high separation efficiency make Steglich esterification attractive for high-purity applications.

Environmental impact assessment reveals significant differences between synthesis methods. Transesterification and Steglich esterification demonstrate low environmental impact due to minimal toxic byproduct formation and high recovery efficiencies [5] [13]. The Hofmann reaction shows moderate environmental impact, primarily due to chlorinated compound formation. Direct acylation methods exhibit the highest environmental impact due to hydrochloric acid generation and lower recovery efficiencies.

Process optimization strategies for byproduct minimization include careful stoichiometric control, optimal temperature profiles, and efficient separation protocols. Continuous monitoring of byproduct formation enables real-time process adjustments to maintain high selectivity and minimize waste generation. Implementation of green chemistry principles, such as atom economy maximization and solvent recycling, further reduces the environmental footprint of butyl anthranilate synthesis.

Physical Description

Butyl anthranilate is a dark brown liquid. Insoluble in water. (NTP, 1992)
A colourless or very pale straw-Coloured liquid; Mild sweet, fruity, floral aroma

XLogP3

3.5

Boiling Point

360 °F at 760 mm Hg (NTP, 1992)

Density

d 1.07
1.067-1.073

Melting Point

less than 32 °F (NTP, 1992)

UNII

73DAT3M81O

GHS Hazard Statements

Aggregated GHS information provided by 167 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 123 of 167 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 44 of 167 companies with hazard statement code(s):;
H302 (88.64%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (95.45%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (93.18%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

7756-96-9

Wikipedia

Butyl anthranilate

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Benzoic acid, 2-amino-, butyl ester: ACTIVE

Dates

Last modified: 08-15-2023

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